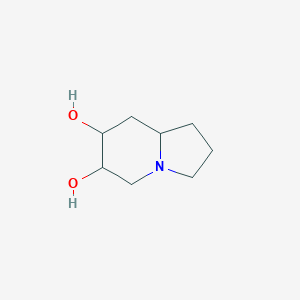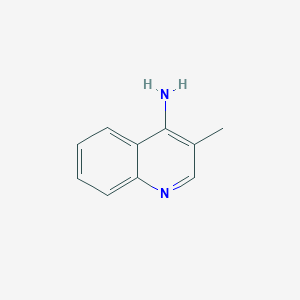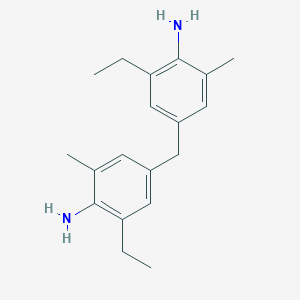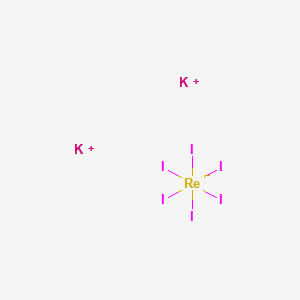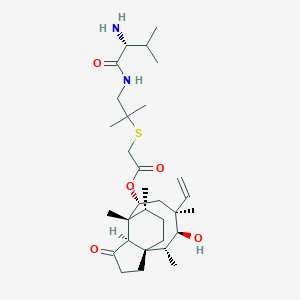
Valnemulin
Übersicht
Beschreibung
Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine. It is effective against a range of bacterial infections in animals, particularly swine. This compound is known for its ability to treat swine dysentery, ileitis, colitis, and pneumonia. It has also shown efficacy in reducing clinical symptoms of Mycoplasma bovis infection in calves .
Wissenschaftliche Forschungsanwendungen
Valnemulin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der bakteriellen Proteinsynthese. Es bindet an das Peptidyltransferase-Zentrum des bakteriellen Ribosoms und verhindert so die Bindung von Transfer-RNA zur Peptidübertragung. Diese Hemmung stört die Proteinsynthese und führt zum Absterben der Bakterienzellen .
Wirkmechanismus
Target of Action
Valnemulin, a semi-synthetic pleuromutilin derivative, primarily targets the bacterial ribosome . It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome .
Mode of Action
This compound interacts with the ribosomal PTC through a unique model of tight-fit binding . This interaction suppresses bacterial protein synthesis by interfering with peptidyl transfer, preventing peptide bond formation and chain elongation . This unique mechanism of action allows this compound to overcome bacterial mutations and resistance .
Biochemical Pathways
The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . It is excreted mostly via the bile and feces, with a small amount excreted in urine . The pharmacokinetics of this compound after intramuscular (i.m.) administration at doses of 1, 10, and 20 mg/kg of body weight in M. gallisepticum-infected neutropenic chickens was evaluated . The ratio of the 24-h area under the concentration-time curve divided by the MIC (AUC24/MIC) correlated well with the in vivo antibacterial effectiveness of this compound .
Result of Action
This compound has been observed to induce a rapid reduction of clinical symptoms of Mycoplasma bovis infection, and eliminate M. bovis from the lungs of calves . It also exhibits excellent antibacterial activities against methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, Escherichia coli, and Streptococcus agalactiae .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water molecules plays a key role in the formation of crystalline state this compound . Moreover, the ability to metabolize this compound varies among species, with rats showing a higher ability to metabolize this compound in liver microsomes than other species .
Biochemische Analyse
Biochemical Properties
Valnemulin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Valnemulin ist ein halbsynthetisches Derivat von Pleuromutilin. Die Herstellung umfasst mehrere Schritte:
Synthesewege und Reaktionsbedingungen: this compound wird synthetisiert, indem die Pleuromutilin-Grundstruktur modifiziert wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Herstellung von polymorphen Formen, um die Stabilität zu verbessern und den Geruch zu reduzieren.
Analyse Chemischer Reaktionen
Valnemulin unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Hydrolyse der Amidbindung in der Seitenkette.
Acetylierung: Acetylierung im Amid der Seitenkette.
Häufige Reagenzien und Bedingungen: Diese Reaktionen beinhalten typischerweise Reagenzien wie Oxidationsmittel für die Hydroxylierung und Acetylierung sowie saure oder basische Bedingungen für die Hydrolyse.
Hauptprodukte: Zu den gebildeten Hauptprodukten gehören 2β-Hydroxythis compound, 8α-Hydroxythis compound und S-Oxide.
Vergleich Mit ähnlichen Verbindungen
Valnemulin gehört zur Klasse der Pleuromutilin-Antibiotika, zu der auch ähnliche Verbindungen wie Tiamulin und Retapamulin gehören.
Retapamulin: Diese Verbindung wird bei Menschen topisch zur Behandlung von Hautinfektionen eingesetzt.
Schlussfolgerung
This compound ist ein vielseitiges Pleuromutilin-Antibiotikum mit wichtigen Anwendungen in der Veterinärmedizin. Seine einzigartige chemische Struktur und sein Wirkmechanismus machen es zu einer wertvollen Verbindung zur Behandlung bakterieller Infektionen bei Tieren. Die laufende Forschung und Entwicklung von this compound und seinen Derivaten steigert kontinuierlich seine Wirksamkeit und Stabilität und macht es zu einem wichtigen Bestandteil im Bereich der Tierantibiotika.
Eigenschaften
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYYNOVSVPBRGV-MVNKZKPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046751 | |
| Record name | Valnemulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101312-92-9 | |
| Record name | Valnemulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101312-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valnemulin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valnemulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALNEMULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


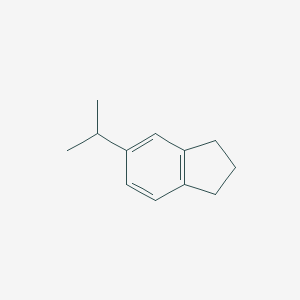
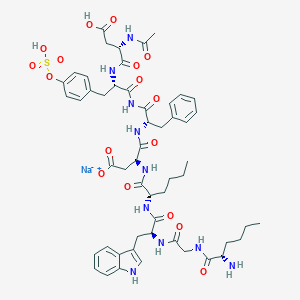

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)
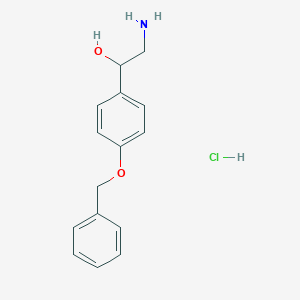
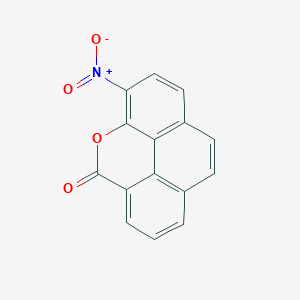
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)

